8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the imidazo[2,1-f]purine family This compound is characterized by its fused ring structure, which includes both imidazole and purine moieties
Mechanism of Action
Target of Action
The primary targets of 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The exact mode of action of This compound Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of This compound Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Cyclization to form the purine ring: The imidazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the purine ring.
Alkylation: The final step involves the alkylation of the purine ring to introduce the ethyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of imidazo[2,1-f]purine oxides.
Reduction: Formation of reduced imidazo[2,1-f]purine derivatives.
Substitution: Formation of halogenated imidazo[2,1-f]purine derivatives.
Scientific Research Applications
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,7-trimethylxanthine (Caffeine): Shares a similar purine structure but differs in its functional groups.
8-ethyl-1,3-dimethylxanthine (Theophylline): Similar structure with different alkylation patterns.
Uniqueness
8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fused imidazole and purine rings provide a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-5-16-6(2)7(3)17-8-9(13-11(16)17)15(4)12(19)14-10(8)18/h5H2,1-4H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOGTCFHKUOCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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